Cas no 100007-53-2 (a-Etoposide)
a-Etoposide structure
Product Name:a-Etoposide
CAS No:100007-53-2
MF:C29H32O13
MW:588.556590080261
CID:1059861
PubChem ID:40469452
Update Time:2025-04-20
a-Etoposide Chemical and Physical Properties
Names and Identifiers
-
- α-Etoposide
- etoposide
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
- J-000003
- alpha-Etoposide
- 100007-53-2
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[(4,6-O-ethylidene-alpha-D-glucopyranosyl)oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, [5R-[5alpha,5abeta,8aalpha,9beta(R*)]]-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R,5aR,8aR,9S)-
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
- GU2VC33E9C
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-a-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one Deriv.
- Etoposide, alpha-
- a-Etoposide
-
- Inchi: 1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1
- InChI Key: VJJPUSNTGOMMGY-LMSDHMSKSA-N
- SMILES: O([C@@H]1[C@@H]([C@H]([C@H]2[C@@H](CO[C@@H](C)O2)O1)O)O)[C@@H]1C2C=C3C(=CC=2[C@@H](C2C=C(C(=C(C=2)OC)O)OC)[C@H]2C(=O)OC[C@@H]21)OCO3
Computed Properties
- Exact Mass: 588.18429107g/mol
- Monoisotopic Mass: 588.18429107g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 42
- Rotatable Bond Count: 5
- Complexity: 969
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 161Ų
Experimental Properties
- Density: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.036 g/l) (25 º C),
a-Etoposide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E933745-1mg |
a-Etoposide |
100007-53-2 | 1mg |
$ 261.00 | 2023-09-07 | ||
| TRC | E933745-10mg |
a-Etoposide |
100007-53-2 | 10mg |
$ 2036.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497424-2.5 mg |
α-Etoposide, |
100007-53-2 | 2.5 mg |
¥2,933.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497424-2.5mg |
α-Etoposide, |
100007-53-2 | 2.5mg |
¥2933.00 | 2023-09-05 | ||
| A2B Chem LLC | AE16046-1mg |
α-Etoposide |
100007-53-2 | 98% | 1mg |
$629.00 | 2024-04-20 | |
| A2B Chem LLC | AE16046-10mg |
α-Etoposide |
100007-53-2 | 98% | 10mg |
$2405.00 | 2024-04-20 | |
| A2B Chem LLC | AE16046-5mg |
α-Etoposide |
100007-53-2 | 98% | 5mg |
$1221.00 | 2024-04-20 | |
| A2B Chem LLC | AE16046-25mg |
α-Etoposide |
100007-53-2 | 98% | 25mg |
$4771.00 | 2024-04-20 |
a-Etoposide Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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